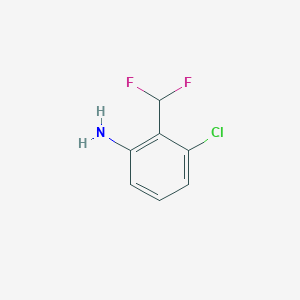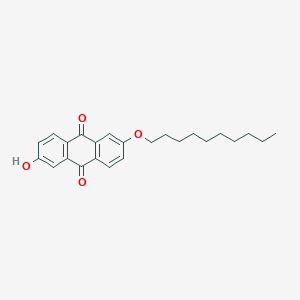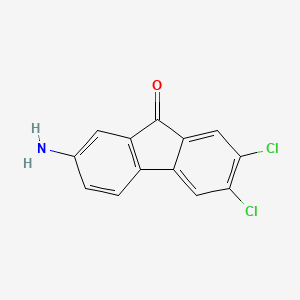![molecular formula C11H15BrCl2N4OSi B13131153 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes bromine, chlorine, and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4,6-dichloropyrazole and 2-(trimethylsilyl)ethanol.
Formation of Intermediate: The initial step involves the reaction of 3-bromo-4,6-dichloropyrazole with a suitable base to form an intermediate compound.
Etherification: The intermediate is then reacted with 2-(trimethylsilyl)ethanol under specific conditions to introduce the trimethylsilyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and scalability.
化学反応の分析
Types of Reactions
3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a corresponding oxide.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine is investigated for its potential as a pharmacophore. It can be modified to create compounds with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its reactivity and stability.
作用機序
The mechanism of action of 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the specific modifications and applications of the compound.
類似化合物との比較
Similar Compounds
3-Bromo-4,6-dichloropyrazole: A precursor in the synthesis of the target compound.
2-(Trimethylsilyl)ethanol: Another precursor used in the synthesis.
Pyrazolo[3,4-d]pyrimidines: A class of compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine lies in its combination of bromine, chlorine, and trimethylsilyl groups. This combination provides distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
特性
分子式 |
C11H15BrCl2N4OSi |
|---|---|
分子量 |
398.16 g/mol |
IUPAC名 |
2-[(3-bromo-4,6-dichloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C11H15BrCl2N4OSi/c1-20(2,3)5-4-19-6-18-10-7(8(12)17-18)9(13)15-11(14)16-10/h4-6H2,1-3H3 |
InChIキー |
AMWMRCGJGCBJTD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C2=C(C(=NC(=N2)Cl)Cl)C(=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde](/img/structure/B13131076.png)
![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)
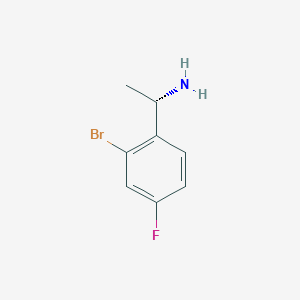

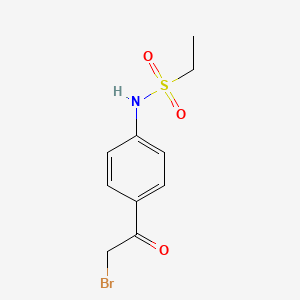
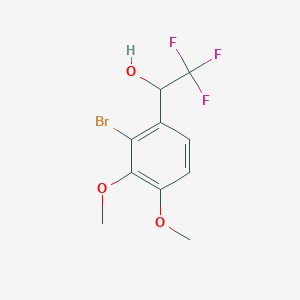
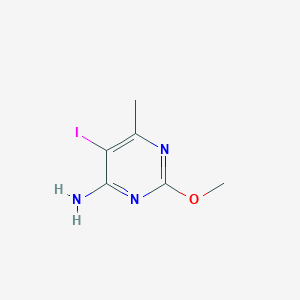
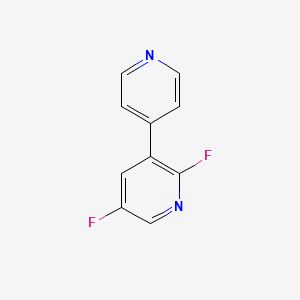
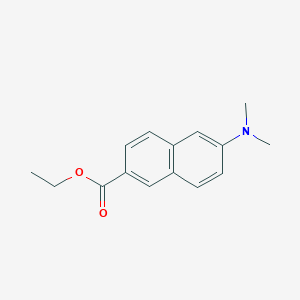
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
